molecular formula C25H20ClNO4 B2737016 7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 2138132-33-7

7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No. B2737016
CAS RN: 2138132-33-7
M. Wt: 433.89
InChI Key: GLEXAOWFGNDPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C25H20ClNO4 and its molecular weight is 433.89. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications

  • Chemical Synthesis Foundations : One study describes the crystallization properties of compounds related to 1,2,3,4-tetrahydroisoquinoline, emphasizing their significance as starting materials for synthesizing a wide array of tetrahydroisoquinoline derivatives. These compounds form dimers in their crystalline state, which is critical for further chemical applications (Choudhury & Row, 2002).

  • Biomedical Analysis Tools : Another research effort highlights the development of novel fluorophores based on quinolone derivatives for biomedical analysis. These compounds exhibit strong fluorescence across a wide pH range, making them suitable for labeling and detection in various analytical contexts (Hirano et al., 2004).

  • Antimicrobial Research : Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antimicrobial properties. This research provides a foundation for developing new antimicrobial agents, showcasing the potential of such compounds in addressing resistance issues (Patel & Patel, 2010).

  • Neuroscience and Pharmacology : Studies on tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrate their effects on animal behavior, suggesting a role in neurological research and potential therapeutic applications. Some derivatives have been found endogenously in the brain, indicating physiological relevance (Nakagawa et al., 1996).

  • Advanced Material Synthesis : Research into the synthesis of pyrroloquinolines from dimethoxyquinoline shows the intricate chemical processes involved in creating complex molecular structures, which could be useful in designing novel materials or pharmaceuticals (Roberts et al., 1997).

properties

IUPAC Name

7-chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4/c26-16-9-10-17-15(11-16)12-27(13-22(17)24(28)29)25(30)31-14-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-11,22-23H,12-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEXAOWFGNDPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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